Kedarcidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

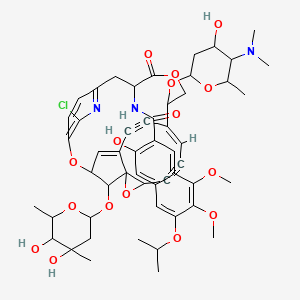

Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an Actinomycete in 1992 . It comprises an ansa-bridged enediyne chromophore and an apoprotein that stabilizes the toxin in the Actinomycete . This compound is known for its structural complexity and potent anticancer properties, making it a subject of significant scientific research .

Métodos De Preparación

The total synthesis of the kedarcidin chromophore is a formidable challenge due to its highly unstable nature . Key advances in its synthesis include:

- Atropselective and Convergent Sonogashira-Shiina Cyclization Sequence .

- Ohfune-Based Amidation Protocol : For naphthoic acid .

- Ce(III)-Mediated Nine-Membered Enediyne Cyclization and Ester/Mesylate Derivatization .

- SmI2-Based Reductive Olefination and Global HF-Deprotection .

Stereoselective Allenylzinc Keto-Addition: Formation of an epoxyalkyne.

α-Selective Glycosylations: Using 2-deoxy thioglycosides (AgPF6/DTBMP) and Schmidt donors (TiCl4).

Mitsunobu Aryl Etherification: Installation of a hindered 1,2-cis configuration.

Análisis De Reacciones Químicas

Kedarcidin undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Kedarcidin has several scientific research applications:

- Chemistry : Its complex structure makes it a target for synthetic chemists .

- Biology : this compound’s ability to cause DNA damage is of interest in studying cellular responses to DNA damage .

- Medicine : Its potent anticancer properties make it a candidate for cancer therapy .

- Industry : this compound’s unique structure and properties can inspire the design of new drugs and materials .

Mecanismo De Acción

Kedarcidin exerts its effects by causing DNA damage through the formation of destructive free radicals . The enediyne core forms these radicals, while the peripheral appendages deliver the “warhead” to its DNA target . This mechanism is similar to other enediynes, which are known for their potent cytotoxicity .

Comparación Con Compuestos Similares

Kedarcidin is part of the enediyne class of drugs, which includes other compounds with nine-or-ten-membered core structures bearing an alkene directly attached to two alkynyl appendages . Similar compounds include:

- Calicheamicin : Another enediyne with potent DNA-damaging properties .

- Esperamicin : Known for its cytotoxicity and structural complexity .

- Dynemicin : Shares the enediyne core structure and DNA-damaging mechanism .

This compound is unique due to its ansa-bridged enediyne chromophore and the presence of specific sugars like mycarose and kedarosamine .

Propiedades

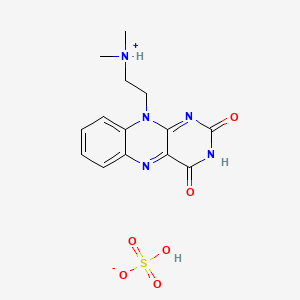

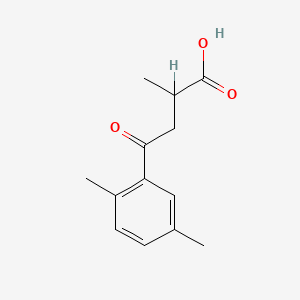

Fórmula molecular |

C53H60ClN3O16 |

|---|---|

Peso molecular |

1030.5 g/mol |

Nombre IUPAC |

N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+ |

Clave InChI |

GFTRTMUGNRZABD-IPBVOBEMSA-N |

SMILES isomérico |

CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

SMILES canónico |

CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)

![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)